6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine
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Description
6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine is a chemical compound that is part of the dihydrobenzofuran family. It is studied for its chemical and physical properties and its synthesis involves complex chemical reactions. The compound is related to other dihydrobenzofurans which have been analyzed for their potential in medicinal chemistry and other applications.
Synthesis Analysis
The synthesis of 6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine and related compounds involves various chemical reactions. One method includes the use of tetrahydrobenzodifuran functionalities as bioisosteres in hallucinogenic phenylalkylamines derivatives, which are evaluated for activity in various assays (Monte et al., 1996). Another method describes the preparation of similar compounds through acid-catalyzed [3,3]-sigmatropic rearrangement of O-aryloximes (Guzzo et al., 2003).
Scientific Research Applications
Antitubercular and Antidiabetic Agents
- The synthesis and evaluation of cycloalkyl fused 2-aminopyrimidines, including derivatives of tetrahydro-dibenzofuran, have been explored for their potential as antitubercular and antidiabetic agents. Some compounds demonstrated significant in vitro activity against Mycobacterium tuberculosis and showed promising inhibition of α-glucosidase and glycogen phosphorylase enzymes, suggesting a therapeutic potential for diabetic TB patients (Singh et al., 2011).
Nonlinear Optical Materials
- Novel materials derived from N,N-diphenyl-tetrahydro-dibenzofuran-ylamine have been synthesized for second-harmonic generation (SHG), a key process in nonlinear optics. These compounds exhibit SHG efficiency several times that of urea, making them potential candidates for applications in optical devices and materials science (Kawamata et al., 2003).
Synthesis of Fluorinated Derivatives
- A methodology for preparing fluorinated derivatives of tetrahydro-dibenzofuran via sigmatropic rearrangement has been developed. This work illustrates the versatility of tetrahydro-dibenzofuran derivatives in organic synthesis, especially for introducing fluorine atoms into complex molecules (Guzzo et al., 2003).
Antiviral Activity
- The synthesis of (quinazolin-4-ylamino)methylphosphonates via microwave irradiation, involving derivatives of dibenzofuran, demonstrates potential antiviral activities against Tobacco mosaic virus (TMV). This highlights the application of dibenzofuran derivatives in the development of new antiviral agents (Luo et al., 2012).
Antibacterial and Anti-inflammatory Agents
- New dibenzofurans isolated from Pilidiostigma glabrum showed potent antibacterial activity against several Gram-positive strains and inhibited the synthesis of nitric oxide and PGE2, indicating potential for wound healing applications (Shou et al., 2012).
Organic Light-Emitting Diodes (OLEDs)
- Derivatives of dibenzofuran, designed and synthesized for use in red phosphorescent OLEDs, have shown to significantly enhance the efficiency of these devices, demonstrating the material science applications of dibenzofuran derivatives (Liu et al., 2016).
properties
IUPAC Name |
6,7,8,9-tetrahydrodibenzofuran-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h3,5-6H,1-2,4,7,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRHKNJJKUUMBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)C(=CC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390225 |
Source
|
Record name | 6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-4-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine | |
CAS RN |
174187-07-6 |
Source
|
Record name | 6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-4-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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